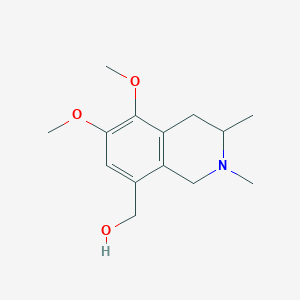
1-(3-Methylbenzyl)-1H-indole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylbenzyl)-1H-indole-3-carbonitrile is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a 3-methylbenzyl group attached to the nitrogen atom of the indole ring and a nitrile group at the 3-position of the indole ring.
Métodos De Preparación
The synthesis of 1-(3-Methylbenzyl)-1H-indole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbenzyl chloride with indole-3-carbonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(3-Methylbenzyl)-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles like amines or alcohols.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include amines, carboxylic acids, and substituted indole derivatives.
Aplicaciones Científicas De Investigación
1-(3-Methylbenzyl)-1H-indole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of 1-(3-Methylbenzyl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context. Studies often focus on understanding these interactions at the molecular level to optimize the compound’s efficacy and safety.
Comparación Con Compuestos Similares
1-(3-Methylbenzyl)-1H-indole-3-carbonitrile can be compared with other indole derivatives, such as:
1-Benzyl-1H-indole-3-carbonitrile: Similar structure but lacks the methyl group on the benzyl ring, which may affect its biological activity and chemical reactivity.
1-(3-Methylbenzyl)-1H-indole-2-carbonitrile: The nitrile group is positioned at the 2-position of the indole ring, leading to different chemical properties and reactivity.
1-(3-Methylbenzyl)-1H-indole-3-carboxylic acid: The nitrile group is replaced by a carboxylic acid group, which can significantly alter its solubility and biological activity.
Propiedades
Fórmula molecular |
C17H14N2 |
|---|---|
Peso molecular |
246.31 g/mol |
Nombre IUPAC |
1-[(3-methylphenyl)methyl]indole-3-carbonitrile |
InChI |
InChI=1S/C17H14N2/c1-13-5-4-6-14(9-13)11-19-12-15(10-18)16-7-2-3-8-17(16)19/h2-9,12H,11H2,1H3 |
Clave InChI |
CFGZAXCAFMSFTL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-ethoxy-8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11864975.png)



![7-Methoxyspiro[chroman-2,1'-cyclohexan]-4-ol](/img/structure/B11864998.png)


![N-(3-Nitrophenyl)spiro[2.3]hexane-1-carboxamide](/img/structure/B11865022.png)





